An In-depth Technical Guide to the Physical and Chemical Properties of Terephthalonitrile
An In-depth Technical Guide to the Physical and Chemical Properties of Terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalonitrile, also known as 1,4-dicyanobenzene, is an aromatic organic compound with the chemical formula C₈H₄N₂. It presents as a white to off-white crystalline powder.[1] This symmetrical molecule, featuring two nitrile groups in the para position on a benzene (B151609) ring, serves as a critical building block and intermediate in the synthesis of a wide array of commercially significant products. Its applications span from the production of high-performance polymers and electronic materials to its use as a precursor in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the physical and chemical properties of Terephthalonitrile, detailed experimental protocols for their determination, and insights into its metabolic pathways, offering a valuable resource for professionals in research and development.
Physical Properties
The physical characteristics of Terephthalonitrile are fundamental to its handling, processing, and application in various chemical syntheses. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | White to pale yellow or pale cream powder/crystal | [1] |
| Melting Point | 221-228 °C | [1][3] |
| Boiling Point | 289.6 °C at 760 mmHg | [1] |
| Density | 1.3 g/cm³ at 25 °C | [1] |
| Vapor Pressure | 2.5 hPa at 100 °C | [3] |
| Solubility in Water | 0.08 g/L at 23 °C (Insoluble) | [1] |
| Solubility in Organic Solvents | Soluble in polar organic solvents such as DMSO and DMF. | |
| Refractive Index | 1.565 | [1] |
Chemical Properties and Reactivity
Terephthalonitrile's chemical behavior is dictated by its aromatic ring and the two electron-withdrawing nitrile functional groups. This structure imparts both stability and reactivity, making it a versatile intermediate.
3.1 Stability and Incompatibility: Terephthalonitrile is stable under normal storage conditions.[1] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][3] It should be stored in a cool, dry, well-ventilated area away from these substances.[4]
3.2 Key Chemical Reactions:
-
Hydrolysis: The nitrile groups of Terephthalonitrile can be hydrolyzed to carboxylic acid groups, yielding terephthalic acid. This reaction is a key step in the synthesis of polyesters. The hydrolysis can be catalyzed by acids or bases.
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Hydrogenation: Catalytic hydrogenation of the nitrile groups in Terephthalonitrile yields p-phenylenediamine, an important monomer for the production of high-strength polymers like aramids. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of Terephthalonitrile.
4.1 Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry Terephthalonitrile is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a Mel-Temp apparatus).
-
Heating: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).
4.2 Boiling Point Determination (Distillation Method):
-
Apparatus Setup: A small quantity (e.g., 5-10 mL) of molten Terephthalonitrile (if applicable, or a high-boiling point solvent in which it is soluble for demonstration) is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is heated gently to bring the liquid to a boil.
-
Observation: The temperature is recorded when the vapor condensation ring on the thermometer remains constant. This stable temperature is the boiling point at the measured atmospheric pressure.
4.3 Solubility Determination:
-
Procedure: A small, measured amount of Terephthalonitrile (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C).
-
Observation: The mixture is agitated vigorously for a set period. The solubility is determined by visual inspection:
-
Soluble: The solid completely dissolves.
-
Partially soluble: A portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Quantification: For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved Terephthalonitrile can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
4.4 Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of solid Terephthalonitrile is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The sample is placed in the IR beam of the spectrometer, and the spectrum is recorded.
-
Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For Terephthalonitrile, key peaks include:
-
C≡N stretch: A sharp, strong band around 2230 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of Terephthalonitrile is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The solution is placed in an NMR tube and analyzed in an NMR spectrometer. Both ¹H and ¹³C NMR spectra are typically acquired.
-
Interpretation:
-
¹H NMR: Due to the symmetry of the molecule, all four aromatic protons are chemically equivalent, resulting in a single sharp peak in the aromatic region (around 7.8-8.0 ppm).[5]
-
¹³C NMR: The spectrum will show peaks corresponding to the different carbon environments in the molecule, including the nitrile carbons and the aromatic carbons.
-
-
-
Mass Spectrometry (MS):
-
Sample Introduction and Ionization: Terephthalonitrile is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI).
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Terephthalonitrile (m/z = 128).[6] Fragmentation patterns, resulting from the breakdown of the molecular ion, can provide further structural information. A common fragment would be the loss of a cyanide radical (•CN), leading to a peak at m/z = 102.
-
Metabolic Pathways and Toxicological Profile
For drug development professionals, understanding the metabolic fate and potential toxicity of a molecule is paramount. While Terephthalonitrile is primarily an industrial chemical, its nitrile functional groups are present in numerous pharmaceutical compounds.
5.1 Metabolism of Aromatic Nitriles:
Aromatic nitriles can be metabolized in biological systems through several pathways. The primary routes of biotransformation involve the enzymatic conversion of the nitrile group.
-
Cytochrome P450-mediated Oxidation: The nitrile group can undergo oxidation catalyzed by cytochrome P450 enzymes, particularly CYP3A4, to form an amide.[7][8] This amide can then be further hydrolyzed by amidases to the corresponding carboxylic acid (terephthalic acid in this case).
-
Nitrilase-mediated Hydrolysis: Certain microorganisms possess nitrilase enzymes that can directly hydrolyze the nitrile group to a carboxylic acid and ammonia, without the formation of an amide intermediate.[9][10]
-
Biodegradation: The final product of these metabolic pathways, terephthalic acid, can be further degraded by various microorganisms through ring-cleavage pathways.[11][12][13][14]
5.2 Toxicological Data:
Terephthalonitrile is classified as an irritant, causing skin and serious eye irritation.[1][4] Acute toxicity data indicates a relatively low oral toxicity in rats (LD50: >20,800 mg/kg), but higher toxicity via intraperitoneal injection in mice (LD50: 699 mg/kg).[1] It is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[1][4]
Visualization of Experimental Workflow
The general workflow for the characterization of an organic compound like Terephthalonitrile is depicted below.
Conclusion
Terephthalonitrile is a fundamentally important chemical intermediate with well-defined physical and chemical properties. Its symmetric structure and reactive nitrile groups make it a versatile precursor for a variety of materials and fine chemicals. A thorough understanding of its properties, reactivity, and metabolic fate, as outlined in this guide, is essential for its safe and effective use in research, development, and industrial applications. The provided experimental protocols offer a solid foundation for the characterization of this and similar aromatic nitrile compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 1,4-Dicyanobenzene(623-26-7) 1H NMR [m.chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijesd.org [ijesd.org]
- 13. Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodegradation of terephthalic acid using Rhodococcus erythropolis MTCC 3951: Insights into the degradation process, applications in wastewater treatment and polyhydroxyalkanoate production - PubMed [pubmed.ncbi.nlm.nih.gov]
